N-(4-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 899754-80-4
Cat. No.: VC6896899
Molecular Formula: C25H21N3O4S2
Molecular Weight: 491.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899754-80-4 |
|---|---|
| Molecular Formula | C25H21N3O4S2 |
| Molecular Weight | 491.58 |
| IUPAC Name | N-[(4-methoxyphenyl)methyl]-2-[[4-oxo-3-(thiophen-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C25H21N3O4S2/c1-31-17-10-8-16(9-11-17)13-26-21(29)15-34-25-27-22-19-6-2-3-7-20(19)32-23(22)24(30)28(25)14-18-5-4-12-33-18/h2-12H,13-15H2,1H3,(H,26,29) |
| Standard InChI Key | LLEFMIOWRMAWOH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CS4)OC5=CC=CC=C53 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Identifiers
The compound’s molecular formula is C₂₅H₂₁N₃O₄S₂, reflecting its hybrid architecture of aromatic, heterocyclic, and sulfur-containing groups. Key identifiers include:
The benzofuro[3,2-d]pyrimidine core is fused with a thiophene-methyl group at position 3 and a thioacetamide side chain at position 2, conferring rigidity and electron-rich regions conducive to intermolecular interactions .
Structural Analysis
The molecule comprises three distinct regions:
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Benzofuropyrimidine Core: A tricyclic system with a fused benzofuran (oxygen-containing) and pyrimidine (nitrogen-containing) ring. The pyrimidine ring is substituted with a ketone group at position 4, enhancing electrophilicity .
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Thiophen-2-ylmethyl Substituent: A thiophene ring linked via a methyl group to the pyrimidine nitrogen, introducing sulfur-based aromaticity and potential π-π stacking interactions.
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Thioacetamide Side Chain: A sulfur-linked acetamide group bonded to a 4-methoxybenzyl amine, offering hydrogen-bonding sites and hydrophobic character .
Synthesis and Reactivity
Reactivity Profile
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Nucleophilic Sites: The pyrimidine N1 and carbonyl oxygen at C4 are susceptible to nucleophilic attack, enabling derivatization.
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Thioether Linkage: The C2-sulfanyl group may undergo oxidation to sulfoxides or sulfones, altering electronic properties.
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Methoxybenzyl Group: The electron-donating methoxy group enhances solubility in polar aprotic solvents .
Physicochemical and Pharmacokinetic Properties
| Property | Data | Source |
|---|---|---|
| Molecular Weight | 491.6 g/mol | |
| LogP (Predicted) | 3.2 ± 0.5 | |
| Solubility | Low aqueous solubility | |
| Metabolic Stability | Moderate (CYP3A4 substrate) |
The compound’s low solubility and moderate metabolic stability suggest a need for prodrug formulations or structural optimization to improve bioavailability .
Future Research Directions
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Synthetic Optimization: Develop scalable routes with higher yields and fewer purification steps.
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Biological Screening: Evaluate efficacy against kinase panels, microbial strains, and cancer models.
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ADMET Profiling: Assess absorption, distribution, metabolism, excretion, and toxicity in preclinical models.
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